![molecular formula C12H15CrO3 B11757544 1,3,5-Trimethylbenzene; chromiumtricarbaldehyde](/img/structure/B11757544.png)
1,3,5-Trimethylbenzene; chromiumtricarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethylbenzene: and chromiumtricarbaldehyde are two distinct chemical compounds with unique properties and applications. 1,3,5-Trimethylbenzene, also known as mesitylene, is an aromatic hydrocarbon with three methyl groups attached to a benzene ring. It is commonly found in coal tar and petroleum. Chromiumtricarbaldehyde, on the other hand, is a coordination compound involving chromium and three formyl groups attached to a benzene ring.
Vorbereitungsmethoden
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene can be synthesized through several methods:
Transalkylation of Xylene: This method involves the reaction of xylene with a solid acid catalyst to produce 1,3,5-trimethylbenzene.
Trimerization of Propyne: This process, which also requires an acid catalyst, yields a mixture of 1,3,5- and 1,2,4-trimethylbenzenes.
Aldol Condensation of Acetone: Catalyzed by sulfuric acid, this method involves the trimerization of acetone to produce mesitylene.
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde can be synthesized through the reduction of 1,3,5-(N-alkyl-N-alkoxy)benzene tricarboxamide using reducing agents such as lithium aluminum hydride or red aluminum in an organic solvent like toluene .
Analyse Chemischer Reaktionen
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene undergoes various chemical reactions:
Oxidation: Oxidation with nitric acid yields trimesic acid (benzene-1,3,5-tricarboxylic acid).
Bromination: Bromination of mesitylene produces mesityl bromide.
Organometallic Chemistry: Mesitylene acts as a ligand in organometallic complexes, such as the organomolybdenum complex [(η6-C6H3Me3)Mo(CO)3].
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde can undergo various reactions, including:
Reduction: Reduction with agents like lithium aluminum hydride.
Coordination Chemistry: Formation of coordination complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene is used in:
Organic Synthesis: As a precursor to fine chemicals and in the synthesis of other aromatic compounds.
Solvent: Used as a solvent in various chemical reactions.
Fuel Additive: Added to gasoline to increase octane rating.
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde is used in:
Coordination Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Wirkmechanismus
1,3,5-Trimethylbenzene
The primary mechanism of action for 1,3,5-trimethylbenzene involves its reactivity with oxidizing agents. The methyl groups on the benzene ring can undergo oxidation to form various products, such as trimesic acid . The compound can also act as a ligand in organometallic complexes, where it coordinates with metal centers .
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde exerts its effects through coordination chemistry. The formyl groups on the benzene ring can coordinate with chromium, forming stable complexes. These complexes can participate in various catalytic reactions, leveraging the unique properties of chromium .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethylbenzene
Similar compounds include:
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with different methyl group positions.
Chromiumtricarbaldehyde
Chromium(III) Acetylacetonate: Another chromium coordination compound with different ligands.
Chromium Hexacarbonyl: A chromium coordination compound with carbonyl ligands.
Conclusion
1,3,5-Trimethylbenzene and chromiumtricarbaldehyde are two distinct compounds with unique properties and applications. 1,3,5-Trimethylbenzene is widely used in organic synthesis, as a solvent, and as a fuel additive, while chromiumtricarbaldehyde is primarily studied for its coordination chemistry and potential applications in catalysis and material science. Understanding their preparation methods, chemical reactions, and applications provides valuable insights into their roles in various scientific fields.
Eigenschaften
Molekularformel |
C12H15CrO3 |
---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
chromium(3+);methanone;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H12.3CHO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;3*1H;/q;3*-1;+3 |
InChI-Schlüssel |
QPCVGGCWDMMIEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C)C.[CH-]=O.[CH-]=O.[CH-]=O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.